1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol
Description
Properties
IUPAC Name |
1-[(2-methylimidazol-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-11-6-7-12(9)8-10(13)4-2-3-5-10/h6-7,13H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLQIZFCPSSSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol
The synthesis generally proceeds via nucleophilic substitution or addition reactions involving cyclopentanone or its derivatives and methyl-substituted imidazole. The key steps include:
Nucleophilic Addition of Imidazole to Cyclopentanone:
The imidazole nitrogen attacks the electrophilic carbonyl carbon of cyclopentanone, forming an intermediate that, upon reduction, yields the cyclopentan-1-ol derivative with the imidazole moiety attached through a methylene bridge.Use of Suitable Bases and Reaction Conditions:
Potassium carbonate or similar bases are employed to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. Reactions are typically carried out under reflux in polar aprotic solvents or solvent-free conditions to promote efficient conversion.Reduction Step:
The intermediate formed after nucleophilic addition is reduced, often using mild reducing agents, to convert the carbonyl group to the hydroxyl group, finalizing the cyclopentan-1-ol structure.Methylation of Imidazole:
The 2-methyl substitution on the imidazole ring can be introduced either prior to or after the attachment to the cyclopentanol moiety, depending on the synthetic route chosen.
Industrial and Scaled-Up Preparation Methods
Continuous Flow Reactors:
Industrial synthesis favors continuous flow reactors which allow precise control over temperature, pressure, and reaction time. This enhances yield and purity while minimizing side reactions.Catalyst Use:
Transition metal catalysts such as palladium or nickel may be employed to facilitate the coupling or reduction steps, improving reaction efficiency.Solvent Considerations:
While traditional methods use solvents like dimethylformamide, methanol, or dichloromethane, recent advances emphasize solvent-free or green chemistry approaches to reduce environmental impact.
Representative Preparation Protocol (Based on Literature)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Cyclopentanone + 2-methylimidazole + K2CO3, reflux | Nucleophilic addition of imidazole nitrogen to cyclopentanone carbonyl | Formation of imidazolyl-substituted cyclopentanone intermediate |
| 2 | Mild reducing agent (e.g., NaBH4), room temperature | Reduction of carbonyl to hydroxyl group | Formation of this compound |
| 3 | Purification by crystallization or chromatography | Isolation of pure product | White crystalline solid, high purity |
Research Findings and Optimization
Base Selection:
Potassium carbonate is preferred for its mildness and efficiency in deprotonating imidazole without side reactions.Temperature Control:
Reflux conditions (typically 80–100 °C) optimize reaction rate without decomposing sensitive imidazole rings.Solvent-Free Protocols:
Recent studies have demonstrated solvent-free N-alkylation methods for imidazole derivatives, reducing solvent waste and improving yields. These involve direct mixing of reactants with base under controlled heating.Yield and Purity:
Yields typically range from 75% to 90% depending on reaction scale and purification methods. Purity is enhanced by recrystallization or chromatographic techniques.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Solution-Phase | Cyclopentanone, 2-methylimidazole, K2CO3, NaBH4 | Reflux in polar solvents | Well-established, high yield | Use of organic solvents, longer reaction time |
| Solvent-Free N-Alkylation | 2-methylimidazole, alkyl halide or chloroacetate, base | Heating without solvent | Eco-friendly, less waste, simpler work-up | Requires precise temperature control |
| Continuous Flow Synthesis | Same as traditional, with catalyst | Controlled flow, temp, pressure | Scalable, high purity, reproducible | Requires specialized equipment |
Notes on Analytical Characterization
NMR Spectroscopy:
Proton and carbon NMR confirm the presence of the cyclopentan-1-ol ring and methyl-substituted imidazole moiety.Mass Spectrometry:
Confirms molecular weight (approx. 195 g/mol for 2-methyl derivative) and molecular formula C11H17N2O.Purity Assessment: High-performance liquid chromatography (HPLC) or UPLC is used to assess purity and identify impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Antimicrobial Activity : Studies have shown that derivatives of imidazole, including this compound, exhibit antimicrobial properties. Research indicates that such compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development .
- Anticancer Properties : The imidazole ring is known for its role in the development of anticancer drugs. Preliminary studies suggest that 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy .
Material Science
In material science, the compound's unique structure allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can enhance their performance in various applications .
Drug Delivery Systems
Due to its solubility and stability, this compound can be used in drug delivery systems:
- Nanocarrier Formulations : The compound has been explored as a component in nanocarrier systems for targeted drug delivery. Studies indicate that its inclusion can improve the bioavailability and controlled release of therapeutic agents, particularly in cancer treatment .
Data Tables
Case Study 1: Antimicrobial Activity
A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Polymer Development
Research on polymer composites incorporating this compound revealed that the mechanical properties were enhanced significantly compared to traditional polymers. The study highlighted improvements in tensile strength and thermal degradation temperature.
Case Study 3: Targeted Drug Delivery
A preclinical trial evaluated the efficacy of a nanoparticle formulation containing 1-[(2-methyl-1H-imidazol-1-y)methyl]cyclopentan-1-ol for delivering chemotherapeutic agents directly to tumor sites. Results indicated a substantial increase in drug accumulation at target sites with reduced systemic toxicity.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)cyclopentan-1-ol (CAS: 1184093-57-9)
- Molecular Formula : C₈H₁₂N₂O
- Molecular Weight : 152.19 g/mol
- Key Differences: Lacks the 2-methyl substituent on the imidazole ring and the methylene bridge. The imidazole is directly attached to the cyclopentanol, reducing steric hindrance compared to the target compound. This structural simplicity may enhance solubility but limit hydrophobic interactions in biological systems .
1-(1H-Imidazol-2-yl)cyclopentan-1-ol (CAS: EN300-1268193)
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.20 g/mol
- Key Differences: The imidazole is attached at the 2-position rather than the 1-position, altering electronic properties.
2-(2-Methyl-1H-Imidazol-1-yl)aniline (CAS: 26286-55-5)
- Molecular Formula : C₁₀H₁₁N₃
- Molecular Weight : 173.21 g/mol
- Key Differences: Replaces the cyclopentanol with an aniline group. The aromatic amine introduces different electronic effects (e.g., resonance stabilization) and may confer distinct reactivity in synthetic pathways, such as diazotization .
1-((2-Chlorophenyl)(imino)methyl)cyclopentan-1-ol
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 248.70 g/mol
- Key Differences: Features a chlorophenylimino group instead of imidazole.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (MFCD20711676)
- Molecular Formula: C₉H₁₇NO
- Molecular Weight : 155.24 g/mol
- Key Differences: Substitutes the imidazole with an aminobutyl chain. The primary amine group enables covalent conjugation in drug design but reduces aromatic stabilization compared to imidazole derivatives .
Physicochemical Properties and Reactivity
Biological Activity
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol, a compound characterized by a cyclopentane ring with a hydroxyl group and a 2-methyl-1H-imidazol-1-ylmethyl group, has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2O, with a molecular weight of 180.25 g/mol. The structure includes:
- A cyclopentane ring .
- A hydroxyl (-OH) group.
- An imidazole ring which is known for its diverse biological interactions.
The biological activity of this compound is largely attributed to:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, enhancing binding affinity.
- Imidazole interactions : The imidazole moiety can interact with enzymes and receptors, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds containing imidazole rings often exhibit significant antimicrobial activities. Studies suggest that this compound may share similar properties. While specific data on this compound’s antimicrobial efficacy is limited, related imidazole derivatives have shown promising results against various pathogens.
Anti-inflammatory Effects
Imidazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. Further studies are needed to elucidate the specific anti-inflammatory effects of this compound.
Case Studies and Research Findings
A review of literature highlights several key studies relevant to the biological activity of imidazole-containing compounds:
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other imidazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(1H-Imidazol-1-yl)ethanol | Structure | Antimicrobial, anti-inflammatory |
| 1-(3-Aminopropyl)-2-methylimidazole | Structure | Cytotoxic against cancer cells |
| 1-(1-Methylimidazol-2-yl)ethanone | Structure | Antiviral properties |
Q & A
Q. What are the common synthetic routes for 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol, and how do yields vary with methodology?
Synthesis typically involves coupling cyclopentanol derivatives with 2-methylimidazole precursors. Key methods include:
| Method | Description | Yield |
|---|---|---|
| Nucleophilic substitution | Reacting cyclopentanol derivatives with activated imidazole-methyl intermediates (e.g., chloromethyl imidazole). | 60-75% |
| Reductive amination | Using cyclopentanone and imidazole-containing amines with NaBH₄ or LiAlH₄. | 50-65% |
| Metal-catalyzed coupling | Employing Pd/Cu catalysts for cross-coupling reactions. | 40-55% |
| Optimization focuses on solvent choice (e.g., DMF for polar intermediates) and temperature control to minimize side reactions . |
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : Assigning peaks for the cyclopentanol hydroxyl (δ 1.5-2.5 ppm) and imidazole protons (δ 7.0-7.5 ppm) confirms regiochemistry.
- X-ray crystallography : Resolves stereochemistry of the cyclopentane ring and imidazole orientation, with dihedral angles <5° indicating planar stability .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 208 for C₁₁H₁₆N₂O⁺) validate purity and fragmentation patterns .
Q. What preliminary biological activities have been reported?
- Antimicrobial : Moderate activity against E. coli (MIC 32 µg/mL) and S. aureus (MIC 64 µg/mL) via membrane disruption, validated by broth microdilution assays .
- Antioxidant : Scavenges DPPH radicals (IC₅₀ 45 µM), attributed to the hydroxyl and imidazole groups stabilizing free radicals .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes?
In vitro studies show competitive inhibition of CYP3A4 (Ki = 8.2 µM) via imidazole coordination to the heme iron. Molecular docking reveals hydrogen bonding between the hydroxyl group and Thr309, reducing substrate metabolism .
Q. What structure-activity relationships (SAR) guide its optimization?
| Modification | Effect |
|---|---|
| Cyclopentane ring substitution | Adding methyl groups at C2 increases lipophilicity (logP from 1.2 to 1.8) but reduces solubility. |
| Imidazole N-methylation | Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs in liver microsomes). |
| Hydroxyl group derivatization | Acetylation abolishes antioxidant activity but improves blood-brain barrier permeability . |
Q. What computational methods predict its reactivity and binding modes?
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV) to identify nucleophilic sites (e.g., imidazole N3) for electrophilic attacks .
- Molecular dynamics : Simulate binding to kinase targets (e.g., EGFR) with RMSD <2.0 Å over 100 ns trajectories, confirming stable hydrophobic interactions .
Q. How does it coordinate with metal ions in catalytic systems?
Forms octahedral complexes with Cu²⁺ (λmax = 650 nm) via imidazole N and hydroxyl O donors. These complexes catalyze Suzuki-Miyaura coupling with TOF up to 1,200 h⁻¹, outperforming non-imidazole analogs .
Q. What strategies improve enantiomeric purity for chiral applications?
- Chiral chromatography : Resolves enantiomers using cellulose-based columns (ee >98%).
- Asymmetric synthesis : Employing Jacobsen’s catalyst for kinetic resolution (Krel = 5.7) .
Q. How is metabolic stability assessed in preclinical studies?
- Microsomal assays : Incubate with rat liver microsomes (RLM); t₁/₂ = 3.2 hrs, CLint = 12 mL/min/kg.
- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Q. What role does it play in modulating kinase signaling pathways?
Inhibits JNK2 (IC₅₀ = 1.8 µM) by binding to the ATP pocket (ΔG = -9.3 kcal/mol via MM-GBSA). Phosphoproteomics reveals downstream suppression of p38 MAPK phosphorylation in HeLa cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
